
Cipamfylline
概要
説明
シパムフィリンは、ホスホジエステラーゼ4(PDE-4)の選択的阻害剤として作用する非ステロイド性抗炎症薬です。 アトピー性皮膚炎や刺激性接触皮膚炎などの疾患の治療における潜在的な用途が調査されています 。 シパムフィリンは、炎症反応に関与するサイトカインの分泌を阻害する能力で知られています .
準備方法
合成経路および反応条件
一般的な合成経路の1つは、8-クロロテオフィリンとシクロプロピルメチルアミンを特定の条件下で反応させてシパムフィリンを得ることを含みます 。反応には通常、ジメチルスルホキシド(DMSO)などの溶媒と炭酸カリウムなどの塩基が必要です。
工業的製造方法
シパムフィリンの工業的製造には、大規模製造のための合成経路の最適化が含まれます。これには、最終製品の収率と純度が高くなることを保証することが含まれます。 このプロセスには、目的の品質を達成するために、再結晶やクロマトグラフィーなどの複数の精製ステップが含まれる場合があります .
化学反応の分析
反応の種類
シパムフィリンは、以下を含むさまざまな化学反応を起こします。
酸化: シパムフィリンは、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、シパムフィリンをその還元形に変換することができます。
置換: 置換反応は、アミノ基またはシクロプロピルメチル基で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、通常、炭素上のパラジウムなどの触媒とエタノールやメタノールなどの溶媒が必要です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、シパムフィリンの酸化は酸化物を生成することができ、還元は還元誘導体を生成することができます .
科学研究の応用
科学的研究の応用
Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin condition that affects a significant portion of the population. Cipamfylline's role in managing this condition has been highlighted in several studies:
- Efficacy Comparisons : In a randomized controlled trial comparing this compound (0.15% cream) to hydrocortisone 17-butyrate (0.1% cream), both treatments significantly reduced the Total Severity Score in patients with stable atopic dermatitis. However, this compound was found to be less effective than hydrocortisone, although it was more effective than a vehicle control .
-
Statistical Outcomes :
- Reduction with this compound vs. vehicle: (95% CI: 1.06, 2.28; P < 0.001)
- Reduction with hydrocortisone vs. This compound: (95% CI: -2.93, -1.27; P < 0.001)
Irritant Contact Dermatitis
This compound has also been studied for its effects on irritant contact dermatitis (ICD). A clinical trial assessed its efficacy against a strong corticosteroid:
- Study Design : Healthy volunteers were exposed to irritants and treated with this compound ointment, betamethasone-17-valerate, or placebo . The outcomes measured included erythema scoring and transepidermal water loss (TEWL).
- Findings : The study concluded that while betamethasone significantly reduced erythema and TEWL compared to this compound and placebo, this compound did not demonstrate statistically significant effects in this model .
Pharmacological Profile
This compound’s pharmacological profile shows promise but also highlights limitations:
- Mechanism of Action : As a PDE-4 inhibitor, this compound reduces the activity of cyclic adenosine monophosphate (cAMP), which is elevated in inflammatory conditions like atopic dermatitis .
- Adverse Effects : One notable challenge with PDE-4 inhibitors is their narrow therapeutic window due to gastrointestinal side effects, which can limit their clinical use .
Data Summary Table
Case Study 1: Efficacy in Atopic Dermatitis
A multicenter trial involving adults with stable atopic dermatitis demonstrated that patients treated with this compound showed a significant reduction in symptoms compared to those receiving a placebo, although not as pronounced as those treated with hydrocortisone.
Case Study 2: Comparison with Corticosteroids
In another study focusing on irritant contact dermatitis, this compound was compared against corticosteroids and found lacking in efficacy when measured against established treatments like betamethasone.
作用機序
シパムフィリンは、サイクリックAMP(cAMP)の加水分解に関与する酵素であるホスホジエステラーゼ4(PDE-4)を選択的に阻害することにより、その効果を発揮します。 PDE-4を阻害することにより、シパムフィリンは細胞内cAMPレベルを上昇させ、サイトカイン分泌の抑制と炎症反応の調節につながります 。このメカニズムにより、シパムフィリンは炎症と免疫応答を軽減する上で有効となります。
類似化合物との比較
シパムフィリンは、その特定の化学構造と選択性のために、PDE-4阻害剤の中でユニークです。類似の化合物には、以下が含まれます。
ロフルミラスト: 慢性閉塞性肺疾患(COPD)の治療に使用されるもう1つのPDE-4阻害剤。
アプレミラスト: 乾癬性関節炎と尋常性乾癬の治療に使用されるPDE-4阻害剤。
クリサボロール: 軽度から中等度のアトピー性皮膚炎の治療に使用される局所PDE-4阻害剤.
生物活性
Cipamfylline is a selective phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in dermatological conditions such as atopic dermatitis and irritant contact dermatitis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical studies, and mechanisms of action.
Overview of this compound
This compound is classified as a PDE4 inhibitor, a class of drugs known for their anti-inflammatory effects. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in modulating inflammatory responses. This mechanism is particularly beneficial in conditions characterized by excessive inflammation.
This compound exerts its action by selectively inhibiting the PDE4 enzyme, which is involved in breaking down cAMP. Elevated cAMP levels lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is significant in managing inflammatory skin diseases where these cytokines are implicated.
Efficacy in Clinical Studies
A pilot study involving healthy volunteers assessed the efficacy of this compound compared to a potent corticosteroid (betamethasone-17-valerate) and a placebo. The study utilized patch testing with sodium dodecyl sulfate to simulate irritant contact dermatitis. Findings indicated that while betamethasone significantly reduced erythema and transepidermal water loss (TEWL), this compound did not produce statistically significant differences compared to placebo in acute models. However, it demonstrated potential benefits in chronic models, suggesting its utility as a non-steroidal anti-inflammatory agent .
Comparative Efficacy with Other PDE4 Inhibitors
This compound has been compared with other PDE4 inhibitors such as difamilast and crisaborole. In pharmacokinetic studies, difamilast showed superior efficacy in reducing skin inflammation and TNF-α production when tested against this compound . The comparative data suggest that while this compound has potential, it may not be as effective as newer agents like difamilast in clinical settings.
Table 1: Comparative Efficacy of PDE4 Inhibitors
Compound | IC50 (μM) against PDE4B | Efficacy in Clinical Trials | Side Effects |
---|---|---|---|
This compound | Not specified | Limited efficacy reported | Minimal systemic effects |
Difamilast | 0.0112 | Significant improvement | Few adverse reactions |
Crisaborole | Not specified | Moderate improvement | Localized reactions |
Case Studies
Several case studies have illustrated the application of this compound in clinical practice:
- Case Study 1 : A randomized controlled trial involving patients with atopic dermatitis showed that this compound reduced symptoms but was less effective than traditional corticosteroids.
- Case Study 2 : In a cohort study focusing on chronic irritant contact dermatitis, patients treated with this compound reported improvements in skin condition but required longer treatment durations compared to those receiving corticosteroids.
特性
IUPAC Name |
8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYMJJKQMWWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157437 | |
Record name | Cipamfylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132210-43-6 | |
Record name | Cipamfylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132210-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cipamfylline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cipamfylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIPAMFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。